

Application Notes: In Vivo Imaging with Labeled Hainanmurpanin

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Compound of Interest

Compound Name: *Hainanmurpanin*

Cat. No.: *B016064*

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Introduction

Hainanmurpanin is a novel marine-derived natural product isolated from a rare coral species found in the deep waters of the South China Sea. Preclinical studies have identified it as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various human cancers. Its unique chemical structure allows for stable conjugation with imaging agents, making it an excellent candidate for the development of targeted probes for in vivo imaging. By labeling **Hainanmurpanin** with a near-infrared (NIR) fluorescent dye, researchers can non-invasively visualize its biodistribution, target engagement, and pharmacokinetic profile in living organisms, providing critical insights for cancer research and drug development.

Principle of Action

Hainanmurpanin exerts its anti-tumor effect by specifically binding to the p110 α subunit of PI3K, inhibiting its kinase activity. This action blocks the downstream signaling cascade involving Akt and mTOR, which are crucial for cell proliferation, survival, and angiogenesis.[1] [2] When labeled with a near-infrared fluorophore (e.g., NIR-790), the resulting probe, **Hainanmurpanin-NIR790**, allows for real-time visualization of its accumulation in tumor tissues where the PI3K/Akt/mTOR pathway is active. The NIR dye is chosen for its deep tissue penetration and low autofluorescence, enabling sensitive detection in vivo.[3][4][5] The intensity of the fluorescent signal can be correlated with the concentration of the probe, providing a semi-quantitative measure of target expression and drug delivery.

Applications

- **Tumor Targeting and Visualization:** Labeled **Hainanmurpanin** can be used to visualize and confirm the location of tumors that overexpress PI3K, offering a non-invasive method for tumor detection and staging.
- **Pharmacokinetic Studies:** The probe enables real-time tracking of the absorption, distribution, metabolism, and excretion (ADME) of **Hainanmurpanin** in a living animal, providing valuable pharmacokinetic data.[\[6\]](#)
- **Target Engagement and Dose Optimization:** By imaging the accumulation of the probe at the tumor site, researchers can assess the degree of target engagement and optimize the therapeutic dose of unlabeled **Hainanmurpanin**.
- **Monitoring Therapeutic Response:** Changes in the fluorescent signal from the tumor over the course of treatment with unlabeled **Hainanmurpanin** can serve as a pharmacodynamic biomarker to monitor therapeutic efficacy.

Quantitative Data

The following tables summarize hypothetical quantitative data from a preclinical study using **Hainanmurpanin-NIR790** in a mouse xenograft model of human breast cancer.

Table 1: Biodistribution of **Hainanmurpanin-NIR790** in Tumor-Bearing Mice

Organ	Mean % Injected Dose/gram (± SD) at 24h Post-Injection
Tumor	8.5 ± 1.2
Blood	0.5 ± 0.1
Heart	1.1 ± 0.3
Lungs	2.0 ± 0.5
Liver	4.5 ± 0.8
Spleen	1.8 ± 0.4
Kidneys	3.2 ± 0.7
Muscle	0.9 ± 0.2
Bone	0.7 ± 0.1

Table 2: Tumor-to-Muscle Ratios of **Hainanmurpanin-NIR790**

Time Post-Injection (hours)	Mean Tumor-to-Muscle Ratio (± SD)
2	3.1 ± 0.5
6	5.8 ± 0.9
12	8.2 ± 1.1
24	9.4 ± 1.3
48	7.5 ± 1.0

Experimental Protocols

Protocol 1: Labeling of Hainanmurpanin with a Near-Infrared (NIR) Dye

Materials:

- **Hainanmurpanin**
- NHS-ester functionalized NIR dye (e.g., iFluor® 790 NHS Ester)
- Anhydrous Dimethylformamide (DMF)
- Triethylamine (TEA)
- HPLC-grade water and acetonitrile
- 0.1% Trifluoroacetic acid (TFA)
- Reverse-phase HPLC system
- Lyophilizer

Methodology:

- Dissolve 5 mg of **Hainanmurpanin** in 500 µL of anhydrous DMF.
- Add 1.5 equivalents of TEA to the solution to act as a base.
- In a separate vial, dissolve 1.2 equivalents of the NIR dye NHS ester in 200 µL of anhydrous DMF.
- Add the dye solution dropwise to the **Hainanmurpanin** solution while stirring.
- Protect the reaction mixture from light and stir at room temperature for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Once the reaction is complete, purify the conjugate using a reverse-phase HPLC system with a C18 column. Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) as the mobile phase.
- Collect the fraction corresponding to the labeled **Hainanmurpanin**-NIR790.
- Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

- Lyophilize the purified product to obtain a dry powder and store it at -20°C, protected from light.

Protocol 2: In vivo and Ex vivo Imaging of Hainanmurpanin-NIR790 in a Xenograft Mouse Model

Materials:

- Tumor-bearing mice (e.g., female athymic nude mice with subcutaneously implanted MDA-MB-231 human breast cancer cells)
- **Hainanmurpanin-NIR790**, dissolved in a sterile, biocompatible vehicle (e.g., 5% DMSO in PBS)
- In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum)
- Anesthesia system (e.g., isoflurane)
- Sterile syringes and needles

Methodology:

A. In vivo Imaging Workflow

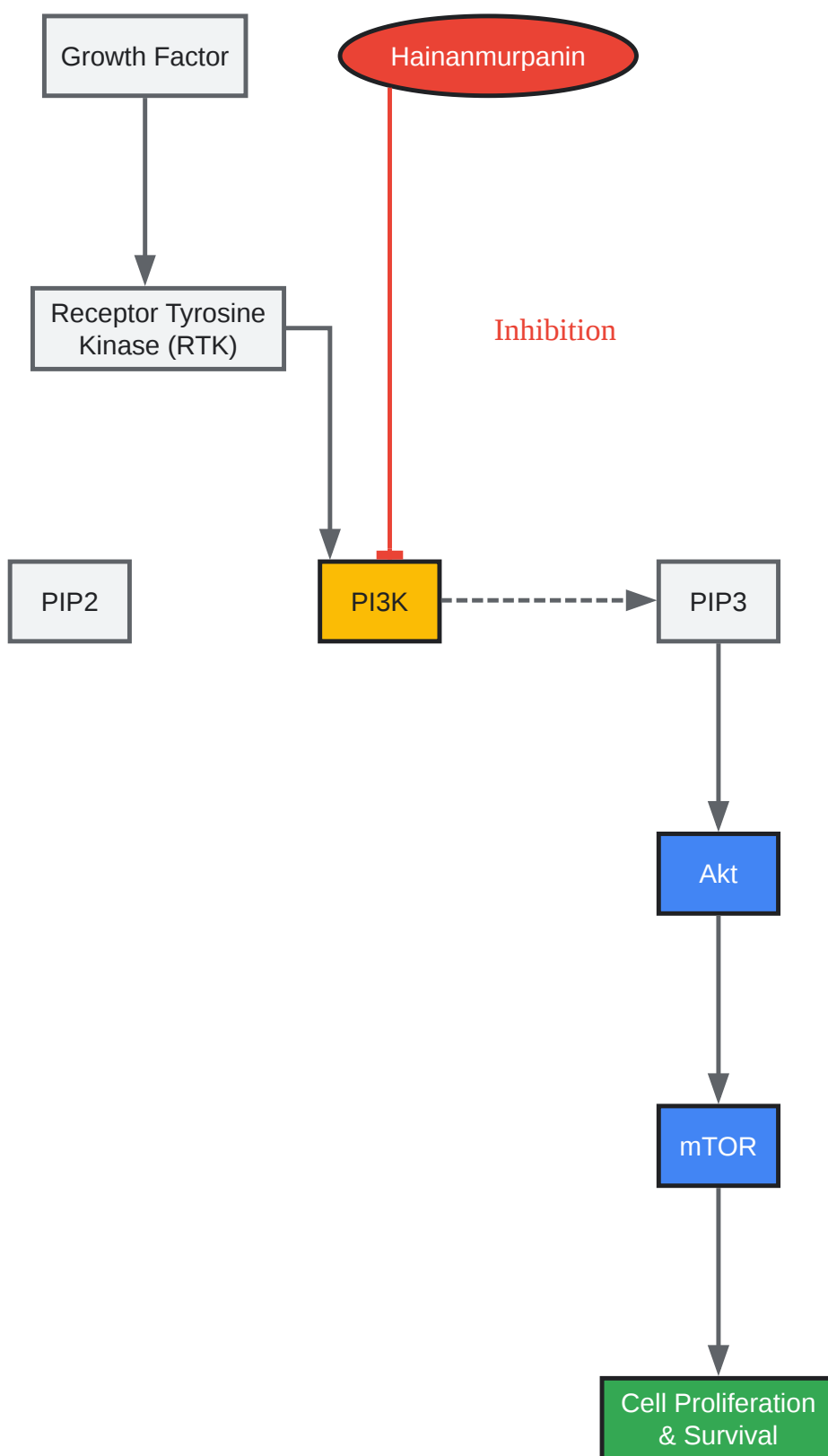
- Acclimate the tumor-bearing mice to the imaging procedure. Ensure tumors have reached a suitable size (e.g., 100-150 mm³).
- Anesthetize the mice using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).
- Acquire a baseline pre-injection fluorescence image of each mouse using the in vivo imaging system. Use an appropriate excitation filter (e.g., 745 nm) and emission filter (e.g., 820 nm).
- Administer a single intravenous (tail vein) injection of **Hainanmurpanin-NIR790** at a predetermined dose (e.g., 10 nmol per mouse).
- Place the anesthetized mice in the imaging chamber and acquire fluorescence images at multiple time points post-injection (e.g., 2, 6, 12, 24, and 48 hours).

- Maintain the mice under anesthesia and monitor their vital signs throughout the imaging process.
- After the final imaging session, humanely euthanize the mice.

B. Ex vivo Biodistribution Analysis

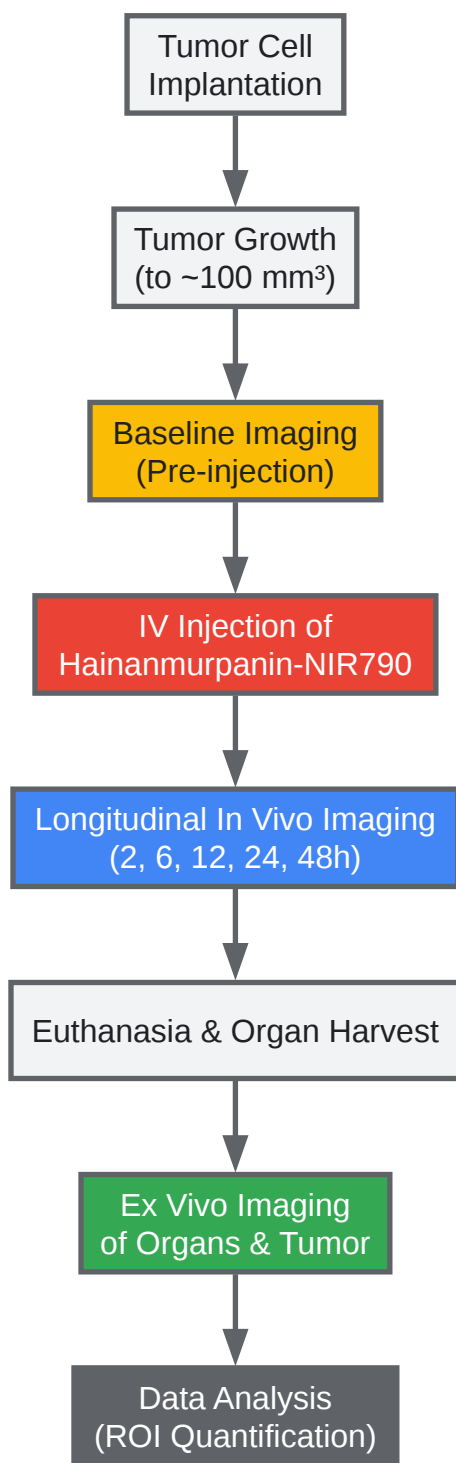
- Immediately following euthanasia, dissect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
- Arrange the excised tissues in the imaging chamber and acquire a final fluorescence image to confirm the biodistribution of the probe.
- Use the imaging software to draw regions of interest (ROIs) around the tumor and each organ on both the in vivo and ex vivo images.
- Quantify the average radiant efficiency within each ROI to determine the signal intensity.
- For biodistribution analysis, weigh each organ and calculate the percentage of the injected dose per gram of tissue (%ID/g) based on a standard curve generated from known concentrations of the probe.
- Calculate the tumor-to-muscle ratio by dividing the average radiant efficiency of the tumor by that of the muscle tissue at each time point.

Visualizations



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Caption: Proposed signaling pathway of **Hainanmurpanin**.



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Caption: Experimental workflow for in vivo imaging.

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